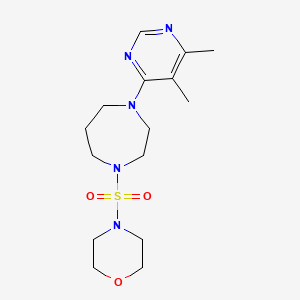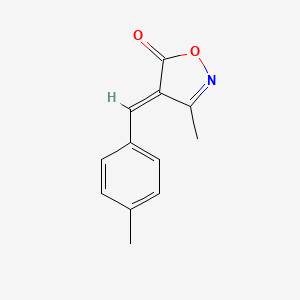![molecular formula C16H12BrClN2O3S B5579395 N'-[5-bromo-2-(2-propyn-1-yloxy)benzylidene]-4-chlorobenzenesulfonohydrazide](/img/structure/B5579395.png)
N'-[5-bromo-2-(2-propyn-1-yloxy)benzylidene]-4-chlorobenzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "N'-[5-bromo-2-(2-propyn-1-yloxy)benzylidene]-4-chlorobenzenesulfonohydrazide" often involves multi-step reactions, including bromination, elimination reactions, and condensation methods. For instance, a related compound was synthesized through a sequence involving elimination reaction, reduction reaction, and bromization starting from 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde (Bi, 2014). Another synthesis approach involved reacting phenol derivatives with propargyl bromide in the presence of K2CO3, showcasing the versatility in synthesizing such compounds (Batool et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by X-ray crystallography, which provides detailed insights into their geometric and stereochemical configurations. For example, a closely related compound's crystal structure revealed specific intramolecular and intermolecular interactions stabilizing the structure (Salian et al., 2018). Another study employing single-crystal XRD demonstrated the planarity and conformational aspects of a similar compound (Arunagiri et al., 2018).
Chemical Reactions and Properties
The chemical behavior of such compounds often involves interactions with heavy metal ions, showcasing their potential as sensors or in catalysis. A study demonstrated the use of a related compound modified with a nafion matrix for the sensitive and selective detection of Mn2+ ions, highlighting its chemical reactivity and interaction capabilities (Asiri et al., 2018).
Physical Properties Analysis
The physical properties of these compounds, including their solubility, stability, and crystal packing, can be inferred from their molecular structure and synthesis conditions. Studies often employ spectroscopic techniques like FT-IR, NMR, and UV–Vis to elucidate these properties, providing a comprehensive understanding of their physical characteristics (Karrouchi et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity, functional group transformations, and interaction with other molecules, are central to understanding the compound's applications. For instance, the synthesis and reaction conditions can significantly impact the yield and selectivity of the desired product, as seen in the synthesis of related compounds (Batool et al., 2014). Moreover, molecular docking studies can provide insights into the compound's potential biological interactions and activities (Karrouchi et al., 2020).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research has explored the synthesis and characterization of various benzenesulfonohydrazide derivatives. For example, the synthesis of hydrazide derivatives and their characterization through spectroscopic techniques has been reported, highlighting the utility of these compounds in exploring structural, spectral, and electronic properties. Such studies contribute to the understanding of the chemical behavior of these compounds and their potential for further chemical modifications (Khan et al., 2020).
Photophysical Properties and Applications
Several studies have focused on the photophysical properties of compounds containing benzenesulfonohydrazide derivatives, particularly their applications in photodynamic therapy (PDT) for cancer treatment. For instance, the synthesis of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups has been described. These compounds exhibit high singlet oxygen quantum yield, making them suitable for Type II photodynamic therapy applications. Their good fluorescence properties and photostability are crucial for their effectiveness in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Potential Antimicrobial and Anticonvulsant Activities
Research into the antimicrobial and anticonvulsant potential of sulfonamide derivatives, including those related to the compound , has shown promising results. A series of 4-thiazolidinones bearing a sulfonamide group demonstrated significant activity against various seizure models, suggesting their potential as leads for further investigations in anticonvulsant drug development (Siddiqui, Arshad, Khan, & Ahsan, 2010).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(E)-(5-bromo-2-prop-2-ynoxyphenyl)methylideneamino]-4-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClN2O3S/c1-2-9-23-16-8-3-13(17)10-12(16)11-19-20-24(21,22)15-6-4-14(18)5-7-15/h1,3-8,10-11,20H,9H2/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTHVAGEUSMNJF-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1)Br)C=NNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC1=C(C=C(C=C1)Br)/C=N/NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(5-bromo-2-prop-2-ynoxyphenyl)methylideneamino]-4-chlorobenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5579313.png)


![4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(3-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B5579340.png)

![rel-(3aS,6aS)-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5579351.png)
![2-amino-4-(5-ethyl-2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5579359.png)





![6-{[(4aS*,7aR*)-4-ethyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5579401.png)
